4,5-Dibromo-2-nitropyridine
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Overview
Description
4,5-Dibromo-2-nitropyridine is a heterocyclic organic compound characterized by the presence of bromine and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-nitropyridine typically involves the bromination of 2-nitropyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Reduction Products: 4,5-Dibromo-2-aminopyridine.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
4,5-Dibromo-2-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,5-Dibromo-2-nitropyridine exerts its effects is primarily through its interactions with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways .
Comparison with Similar Compounds
2,4-Dibromo-5-nitropyridine: Another brominated nitropyridine with similar reactivity but different substitution pattern.
3-Bromo-2-nitropyridine: A mono-brominated nitropyridine with distinct chemical properties.
2,5-Dibromo-4-nitropyridine: A positional isomer with different bromine and nitro group placements.
Uniqueness: The presence of bromine atoms at the 4 and 5 positions, along with the nitro group at the 2 position, provides a distinct set of chemical properties that can be exploited in various synthetic and research applications .
Properties
Molecular Formula |
C5H2Br2N2O2 |
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Molecular Weight |
281.89 g/mol |
IUPAC Name |
4,5-dibromo-2-nitropyridine |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChI Key |
UPHLBOFWSUHBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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